Poricoic acid AE

Übersicht

Beschreibung

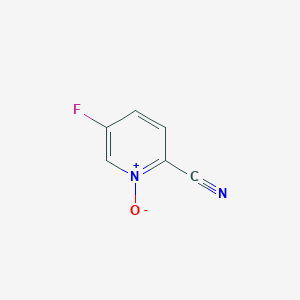

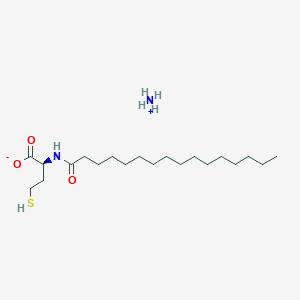

Poricoic acid AE is a natural product derived from the surface layer of Poria cocos (Schw.) Wolf . It is a type of Triterpenoids and is usually found in powder form . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Molecular Structure Analysis

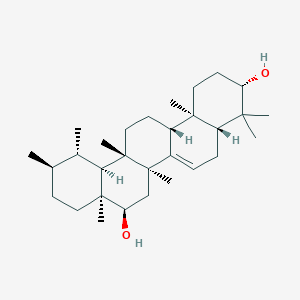

The molecular formula of Poricoic acid AE is C33H50O5 . It has a molecular weight of 526.75 g/mol . More detailed structural analysis would require advanced techniques like NMR or X-ray crystallography .Physical And Chemical Properties Analysis

Poricoic acid AE is a powder . It has a molecular weight of 526.75 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen

Triterpene Compounds in Poria Cocos

Poricoic acid AE, along with poricoic acid CE and other known triterpenes, was isolated from the surface layer of the mushroom Poria cocos. These compounds have been structurally elucidated based on high-resolution mass spectrometry and nuclear magnetic resonance analyses (Yang et al., 2009).

Potential Biomarkers in Traditional Chinese Medicine

A study on Wolfiporia cocos, a traditional Chinese medicine, utilized artificial intelligence algorithms and network pharmacology to screen potential biomarkers. Poricoic acid A, a related compound to poricoic acid AE, was identified as a main active component, suggesting the significance of these triterpenoids in the clinical application and development of Poria cocos (Li, Zuo, & Wang, 2022).

Pharmacokinetic Characteristics in Rats

A study developed an ultra-high performance liquid chromatography method for determining various triterpene compounds, including poricoic acid A, in rat plasma. This research could be relevant for understanding the pharmacokinetics and bioactivity of poricoic acid AE (Qian et al., 2018).

Anti-Inflammatory and Antitumor Properties

Poricoic acids from Poria cocos, including poricoic acid A, have been studied for their inhibitory effects on tumor-promoting activities and their anti-inflammatory properties. These findings indicate potential applications in pharmaceuticals and functional foods (Ukiya et al., 2002).

Quality Evaluation of Poria

A study focused on the quality evaluation of Poria, a traditional Chinese medicine, identified poricoic acid A among other triterpenoids. This research contributes to the standardization and quality control of herbal medicines containing triterpenoids like poricoic acid AE (Tian et al., 2019).

Renal Fibrosis Mitigation

Research on poricoic acids identified novel inhibitors of matrix metalloproteinases from Poria cocos, which play a key role in epithelial-mesenchymal transition contributing to renal fibrosis. This suggests potential therapeutic applications of poricoic acid AE in treating renal diseases (Chen et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37)/t23-,24+,27-,29+,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZGUCXRSIGYMA-QSZXRLQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@]1([C@@H](CC=C2C1=CC[C@]3([C@]2(C[C@H]([C@@H]3[C@@H](CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Poricoic acid AE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)

![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)

![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)

![Serine,L-[3-3H]](/img/structure/B1494124.png)

![Trisodium;5-[[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B1494136.png)

![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B1494138.png)